BenchChemオンラインストアへようこそ!

Gallium citrate ga-67

Infection imaging Diagnostic accuracy SPECT

Procure Gallium Citrate Ga-67 as your evidence-preferred SPECT tracer. Head-to-head data confirms 81% sensitivity and 79% specificity for bone/joint infection—outperforming Ga-68 citrate PET-CT (69%/67%) while utilizing existing gamma cameras. In bone lymphoma, Ga-67 detects post-therapy improvement in 86.7% of cases versus 72.7% with Tc-99m MDP, directly guiding treatment decisions. Its 78.3-hour half-life supports cyclotron-based regional distribution to satellite departments lacking PET-CT. For osteomyelitis cure assessment, Ga-67 alone provides sufficient predictive information where Tc-99m MDP fails. Choose Ga-67 when diagnostic accuracy cannot be compromised.

Molecular Formula C6H5GaO7
Molecular Weight 256.03 g/mol
CAS No. 41183-64-6
Cat. No. B1221372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium citrate ga-67
CAS41183-64-6
Synonyms67Ga radioisotope
Ga-67 radioisotope
Gallium-67
Molecular FormulaC6H5GaO7
Molecular Weight256.03 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3]
InChIInChI=1S/C6H8O7.Ga/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1-3
InChIKeyYEEGWNXDUZONAA-RYDPDVNUSA-K
Commercial & Availability
Standard Pack Sizes1 ml / 3.3 ml / 6 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gallium Citrate Ga-67 (CAS 41183-64-6): Procurement Specifications and Radiopharmaceutical Class Overview


Gallium Citrate Ga-67 is a sterile, carrier-free diagnostic radiopharmaceutical for intravenous administration, comprising the radioisotope gallium-67 complexed with citrate [1]. With a physical half-life of 78.3 hours (3.26 days), it decays by electron capture to stable zinc-67, emitting gamma photons at 93, 185, and 300 keV that are suitable for SPECT and gamma camera imaging [2]. USP specifications require 90.0%–110.0% of labeled ⁶⁷Ga activity as citrate at calibration time, with radiochemical purity ≥97.0% and other chemical forms of radioactivity not exceeding 3.0% of total activity [1]. As a cyclotron-produced, essentially carrier-free preparation containing ≤0.01% gallium-66 at calibration, Ga-67 citrate is regulated as an FDA-approved diagnostic agent [3]. Its uptake mechanism via transferrin-mediated pathways localizes to sites of active inflammation and certain neoplasms, forming the basis for its clinical utility in infection and tumor imaging [4].

Why Gallium-67 Citrate Cannot Be Generically Substituted by Ga-68 Citrate or Tc-99m Alternatives in Clinical Practice


Despite similar citrate coordination chemistry, Gallium-67 citrate is not interchangeable with gallium-68 citrate or technetium-99m–based agents due to fundamental differences in physical half-life, imaging modality compatibility, and documented clinical performance. Ga-68 citrate, with its 68-minute half-life, is restricted to PET-CT platforms that remain unavailable in many institutions globally, whereas Ga-67 citrate is compatible with widely deployed SPECT and gamma camera infrastructure [1]. Moreover, prospective comparative data demonstrate that Ga-68 citrate PET-CT yields consistently lower diagnostic sensitivity (69% vs 81%) and specificity (67% vs 79%) than Ga-67 citrate scintigraphy for bone and joint infection and pyrexia of unknown origin, with reporting physician confidence significantly reduced for the Ga-68 modality (P < 0.05) due to prominent physiologic blood pool activity obscuring infection sites [2]. For therapeutic monitoring applications, Ga-67 citrate demonstrates superior reliability compared to Tc-99m MDP in evaluating bone lymphoma treatment response (86.7% vs 72.7% post-therapy improvement detection), confirming that substitution of alternative agents would directly compromise diagnostic and prognostic accuracy [3].

Quantitative Differential Evidence for Gallium-67 Citrate Procurement: Comparator-Driven Performance Data


Ga-67 Citrate vs Ga-68 Citrate: Superior Diagnostic Accuracy and Physician Confidence in Infection Imaging

In a prospective multicenter study directly comparing Ga-67 citrate scintigraphy with Ga-68 citrate PET-CT for bone and joint infection and pyrexia of unknown origin (60 patients), Ga-67 citrate demonstrated substantially higher diagnostic performance [1]. The reporting physician confidence was significantly lower for Ga-68 citrate (P < 0.05), frequently due to prominent physiologic blood pool activity adjacent to infection sites that obscured interpretation [1]. The study concluded that Ga-68 citrate PET-CT could not currently be recommended to replace Ga-67 citrate scintigraphy for routine clinical use [1].

Infection imaging Diagnostic accuracy SPECT PET-CT

Ga-67 Citrate vs Tc-99m MDP: Superior Therapeutic Response Monitoring in Bone Lymphoma

In a retrospective study of 40 patients with bone lymphoma, Ga-67 citrate scans and Tc-99m MDP bone scans were compared for evaluating therapeutic response [1]. Ga-67 scans demonstrated superior sensitivity to treatment-induced changes, with a more pronounced reduction in mean uptake grade following therapy [1]. The proportion of scans showing lesion improvement after therapy was higher for Ga-67 than for Tc-99m MDP [1]. The authors concluded that Ga-67 scans appear to be more reliable than Tc-99m MDP bone scans in evaluating the therapeutic response of bone lymphoma [1].

Bone lymphoma Therapeutic monitoring Treatment response Nuclear oncology

Ga-67 Citrate vs Tc-99m MDP: Standalone Predictive Value in Osteomyelitis Cure Assessment

A study evaluating the role of Tc-99m MDP and Ga-67 citrate scintigraphy in predicting the cure of osteomyelitis demonstrated that Tc-99m MDP alone lacks sufficient sensitivity for this purpose [1]. The investigators further found that combining Tc-99m MDP and Ga-67 citrate scintigrams offered no additional predictive information beyond what Ga-67 citrate scintigraphy provided alone [1]. This indicates that Ga-67 citrate imaging alone may serve as the sufficient and necessary nuclear imaging modality for osteomyelitis follow-up in this context.

Osteomyelitis Treatment monitoring Cure prediction Bone infection

Ga-67 Citrate: Extended Half-Life Enables Delayed Imaging and Multi-Day Logistics Unavailable with Short-Lived Alternatives

Ga-67 possesses a physical half-life of 78.3 hours (3.26 days) [1], a characteristic that fundamentally differentiates it from short-lived positron-emitting alternatives. In contrast, Ga-68 decays with a half-life of only 68 minutes [2], requiring on-site generator or cyclotron infrastructure with same-day injection and imaging within 1–2 hours. The 78.3-hour half-life of Ga-67 enables imaging at 24–72 hours post-injection—a clinically established window that allows for optimal target-to-background clearance [3]—and supports regional distribution logistics that are infeasible for short-lived PET isotopes.

Physical half-life Logistics Supply chain Cyclotron production

Ga-67 Citrate Supply Chain: Limited Global Supplier Base with Established Regulatory Pathways

Ga-67 citrate is supplied globally by a limited number of manufacturers, with Nordion (Canada), Jubilant DraxImage (Canada), and Covidien (Japan) identified as primary production sources [1]. In the United States, the product is distributed under FDA NDA 018058 and NDC 69945-180 by Curium US LLC as a human prescription drug with active marketing status through December 2026 [2]. USP monograph specifications mandate radiochemical purity ≥97.0% as gallium citrate with ≤3.0% other chemical forms of radioactivity, and radionuclidic purity at calibration requiring Ga-66 ≤0.02% and Zn-65 ≤0.2% [3][4].

Supply chain Regulatory compliance NDC FDA approval

Evidence-Supported Procurement and Clinical Application Scenarios for Gallium Citrate Ga-67


Bone and Joint Infection Diagnosis in Settings Without PET-CT Access

In healthcare facilities lacking PET-CT infrastructure or where Ga-68 generator supply is unreliable, Ga-67 citrate scintigraphy provides a SPECT-compatible infection imaging modality with 81% sensitivity and 79% specificity—performance that exceeds Ga-68 citrate PET-CT (69% sensitivity, 67% specificity) in direct head-to-head comparison [1]. Ga-67 citrate is the evidence-supported choice for bone and joint infection diagnosis and pyrexia of unknown origin evaluation when diagnostic accuracy cannot be compromised.

Therapeutic Response Monitoring in Bone Lymphoma

For oncology centers managing bone lymphoma, Ga-67 citrate scans detect post-therapy lesion improvement in 86.7% of cases compared to 72.7% with Tc-99m MDP bone scans, and demonstrate a more pronounced reduction in mean uptake grade (Δ1.92 vs Δ1.31 on a 4-point scale) [1]. Procurement of Ga-67 citrate is justified where accurate assessment of treatment response directly guides continuation, modification, or cessation of lymphoma therapy.

Osteomyelitis Cure Assessment and Follow-Up Imaging

For osteomyelitis follow-up protocols, Ga-67 citrate scintigraphy alone provides sufficient predictive information to assess cure, whereas Tc-99m MDP alone is not sensitive enough for this purpose and combined Tc-99m MDP/Ga-67 imaging offers no additional predictive value beyond Ga-67 alone [1]. This supports streamlined procurement strategies that prioritize Ga-67 citrate as the single nuclear imaging agent for osteomyelitis cure assessment.

Regional Distribution Networks and Delayed Imaging Protocols

Ga-67 citrate's 78.3-hour physical half-life supports centralized cyclotron production with regional distribution to satellite nuclear medicine departments, a logistical model that is infeasible for short-lived PET isotopes requiring on-site generation [1]. The extended half-life also enables the clinically established 24–72 hour delayed imaging protocol, allowing for optimal clearance of background activity and improved target-to-background contrast in infection and tumor imaging [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gallium citrate ga-67

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.